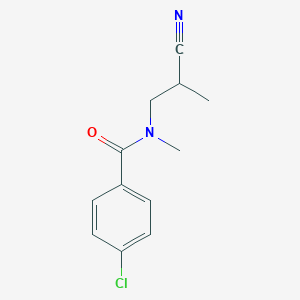
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide, also known as PNU-282987, is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors. It is a compound that has gained attention due to its potential therapeutic applications.
作用機序
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide acts as a selective agonist for the α7 subtype of nicotinic acetylcholine receptors. These receptors are widely distributed in the central nervous system and play a role in cognitive function, sensory processing, and inflammation. Activation of α7 nicotinic receptors by 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide leads to the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in cognitive function.
Biochemical and Physiological Effects:
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to have several biochemical and physiological effects. In animal models of Alzheimer's disease, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to reduce amyloid beta deposition and improve cognitive function. In animal models of schizophrenia, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to improve cognitive function and reduce negative symptoms. In animal models of depression, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to reduce depressive-like behavior. 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has also been shown to have anti-inflammatory effects in animal models of sepsis.
実験室実験の利点と制限
One advantage of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide is its selectivity for the α7 subtype of nicotinic acetylcholine receptors. This allows for more specific targeting of these receptors and reduces the potential for off-target effects. One limitation of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide is its low solubility in water, which can make it difficult to administer in some experimental settings.
将来の方向性
For research on 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide include further investigation of its potential therapeutic applications in Alzheimer's disease, schizophrenia, and depression. Additionally, research could focus on the development of more soluble analogs of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide that could be administered more easily in experimental settings. Finally, research could explore the potential of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide in other diseases and conditions where inflammation and cognitive dysfunction play a role.
合成法
The synthesis of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide involves several steps. The first step is the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with N-methyl-2-aminoethylamine to form 4-chloro-N-(2-aminoethyl)-N-methylbenzamide. The final step is the reaction of 4-chloro-N-(2-aminoethyl)-N-methylbenzamide with 2-cyanopropyl trifluoromethanesulfonate to form 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide.
科学的研究の応用
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and depression. In Alzheimer's disease, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to improve cognitive function and reduce amyloid beta deposition in animal models. In schizophrenia, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to improve cognitive function and reduce negative symptoms in animal models. In depression, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to reduce depressive-like behavior in animal models.
特性
IUPAC Name |
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-9(7-14)8-15(2)12(16)10-3-5-11(13)6-4-10/h3-6,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJPQVFSXOOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CC=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




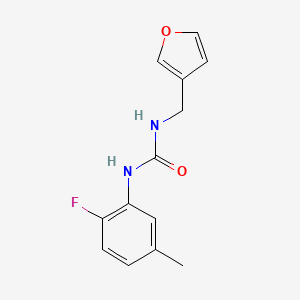

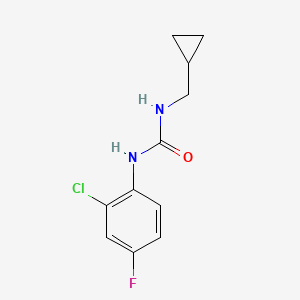
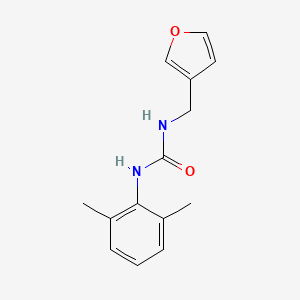
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)


![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
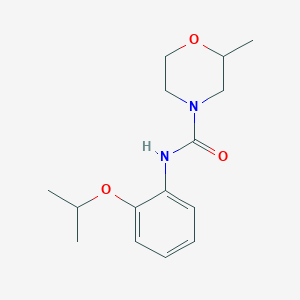

![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)